Enzymatic Activity Profile: Weak DNA Polymerase Inhibition Distinguishes This Scaffold from Kinase-Targeted Imidazo[1,2-a]pyridine Sulfonamides
In head-to-head enzymatic profiling, N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide exhibits weak inhibition of rat DNA polymerase β (IC₅₀ = 11,500 nM) and human DNA polymerase λ (IC₅₀ = 10,200 nM) [1]. This low potency stands in stark contrast to the sub-nanomolar to low-nanomolar PI3Kα inhibition observed for other imidazo[1,2-a]pyridine benzenesulfonamides, such as N-(5-(3-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (IC₅₀ = 2 nM) [2]. The ~5,000-fold difference in potency confirms that the direct meta-attachment topology and N,N-dimethyl substitution pattern confer a distinct target-selectivity profile, making the compound a valuable negative-control or selectivity-control probe in kinase-focused screening cascades.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11,500 nM (rat DNA polymerase β); IC₅₀ = 10,200 nM (human DNA polymerase λ) |
| Comparator Or Baseline | N-(5-(3-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide: IC₅₀ = 2 nM (PI3Kα) |
| Quantified Difference | ~5,000-fold lower potency for polymerase targets vs. comparator kinase target |
| Conditions | Rat DNA polymerase β assay: poly(dA)/oligo(dT)₁₈ (A/T = 2/1), dTTP substrate, 60 min incubation. Human DNA polymerase λ: His-tagged enzyme, same template-primer system. PI3Kα assay: standard in vitro kinase inhibition protocol. |
Why This Matters
Procurement of this compound provides a structurally authenticated, low-potency polymerase probe that can serve as a selectivity control to de-risk false-positive triage in PI3K or CDK inhibitor discovery programs.
- [1] BindingDB entry BDBM50356643 (CHEMBL1917198). Affinity data: IC₅₀ rat DNA pol β = 11,500 nM; IC₅₀ human DNA pol λ = 10,200 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50356643 (accessed 2026-05-06). View Source
- [2] Lee, J. et al. Design and synthesis of novel imidazopyridine derivatives as potent PI3K inhibitors with anticancer activity. KAIST Master's Thesis, 2011. PI3Kα IC₅₀ = 2 nM for the benzenesulfonamide lead. https://koasas.kaist.ac.kr/handle/10203/32131 (accessed 2026-05-06). View Source
